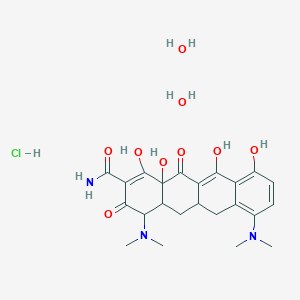
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-bis(dimetilamino)-1,10,11,12a-tetrahidroxi-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida;dihidrato;clorhidrato es un complejo compuesto orgánico con aplicaciones significativas en varios campos científicos. Este compuesto es conocido por su estructura y propiedades únicas, lo que lo convierte en un tema de interés en la investigación química, biológica e industrial.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 4,7-bis(dimetilamino)-1,10,11,12a-tetrahidroxi-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida;dihidrato;clorhidrato implica múltiples pasos, incluida la formación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. El proceso normalmente requiere el uso de varios reactivos y catalizadores para lograr el producto deseado con alta pureza y rendimiento .
Métodos de producción industrial: La producción industrial de este compuesto implica escalar los métodos de síntesis de laboratorio a volúmenes más grandes. Esto requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración de los reactivos, para garantizar una calidad y eficiencia consistentes. Las técnicas avanzadas como los reactores de flujo continuo y los sistemas de síntesis automatizados se emplean a menudo para mejorar las tasas de producción y reducir los costos .
Análisis De Reacciones Químicas
Tipos de reacciones: 4,7-bis(dimetilamino)-1,10,11,12a-tetrahidroxi-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida;dihidrato;clorhidrato se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del compuesto para aplicaciones específicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la elección del solvente, la temperatura y el pH, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura del compuesto .
Aplicaciones Científicas De Investigación
4,7-bis(dimetilamino)-1,10,11,12a-tetrahidroxi-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida;dihidrato;clorhidrato tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para sintetizar moléculas más complejas. En biología, sirve como una sonda para estudiar procesos e interacciones celulares. En medicina, se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de infecciones bacterianas. Industrialmente, se utiliza en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de 4,7-bis(dimetilamino)-1,10,11,12a-tetrahidroxi-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida;dihidrato;clorhidrato involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, en las células bacterianas, se une a la subunidad ribosomal 30S, inhibiendo la síntesis de proteínas al bloquear la entrada de moléculas de tRNA aminoacil en el ribosoma. Esto evita la incorporación de aminoácidos en cadenas peptídicas que se están alargando, deteniendo efectivamente el crecimiento bacteriano .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares incluyen otros derivados de la tetraciclina como la minociclina y la doxiciclina. Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y propiedades farmacológicas específicas .
Singularidad: Lo que diferencia a 4,7-bis(dimetilamino)-1,10,11,12a-tetrahidroxi-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida;dihidrato;clorhidrato es su actividad mejorada contra cepas bacterianas resistentes y su mecanismo de acción único. Esto lo convierte en un compuesto valioso en la lucha contra las infecciones resistentes a los antibióticos .
Propiedades
Fórmula molecular |
C23H32ClN3O9 |
|---|---|
Peso molecular |
530.0 g/mol |
Nombre IUPAC |
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2 |
Clave InChI |
ZVXJEMMCBXCUJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


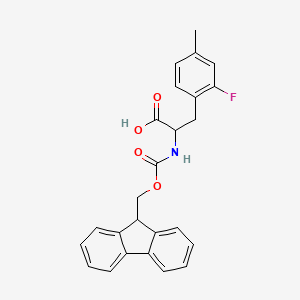
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
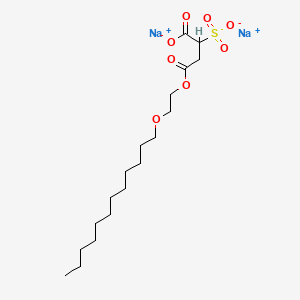


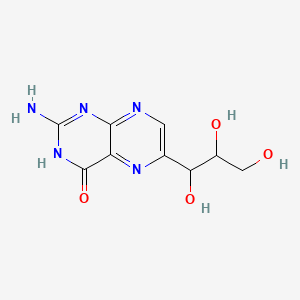
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
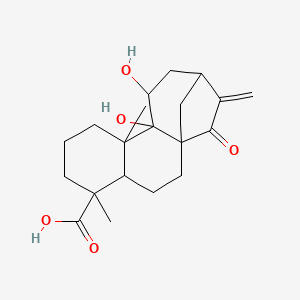
![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)
